4-(3-(2-Nitrophenoxy)propyl)morpholine
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Overview
Description
4-(3-(2-Nitrophenoxy)propyl)morpholine is an organic compound with the molecular formula C13H18N2O4 It is a morpholine derivative, characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Nitrophenoxy)propyl)morpholine typically involves the reaction of 2-nitrophenol with 3-chloropropylmorpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Step 1: 2-Nitrophenol is reacted with 3-chloropropylmorpholine in the presence of potassium carbonate.
Step 2: The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Nitrophenoxy)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(3-(2-Aminophenoxy)propyl)morpholine.
Substitution: Various substituted phenoxypropylmorpholine derivatives.
Hydrolysis: Corresponding amine and alcohol derivatives.
Scientific Research Applications
4-(3-(2-Nitrophenoxy)propyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(2-Nitrophenoxy)propyl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenoxy and morpholine moieties. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Nitrophenoxy)propyl)morpholine: Similar structure but with the nitro group in the para position.
4-(3-(2-Aminophenoxy)propyl)morpholine: Reduction product of 4-(3-(2-Nitrophenoxy)propyl)morpholine.
4-(3-(2-Chlorophenoxy)propyl)morpholine: Similar structure with a chloro group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[3-(2-nitrophenoxy)propyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-15(17)12-4-1-2-5-13(12)19-9-3-6-14-7-10-18-11-8-14/h1-2,4-5H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZSRUVSNOEJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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